(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a chloromethyl group, a methyl group, and a carboxylic acid group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[32One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including the development of new antibiotics and antiviral agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s bicyclic structure allows it to fit into active sites and modulate the activity of these targets, leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have similar core structures but different substituents.
Uniqueness
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO3S |
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Molecular Weight |
235.69 g/mol |
IUPAC Name |
(2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1 |
InChI Key |
UOLSVGRKGPOWGA-CHKWXVPMSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)CCl |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)O)CCl |
Origin of Product |
United States |
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